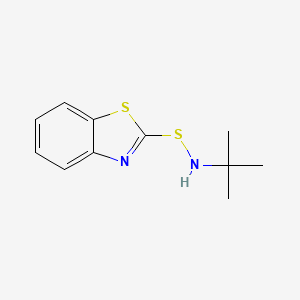

N-tert-Butyl-2-benzothiazolesulfenamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in most org solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84176. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJLOAKJZQBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026572 | |

| Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Light beige solid; Sometimes blue; [HSDB] Light buff to tan powder; [MSDSonline] | |

| Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(tert-Butylaminothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN MOST ORG SOLVENTS | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 @ 25 °C | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE | |

CAS No. |

95-31-8 | |

| Record name | N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylaminothio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santocure NS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W468IFJ99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 °C (MIN) | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-tert-Butyl-2-benzothiazolesulfenamide chemical structure and properties

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Industrial Accelerator

Abstract

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a primary accelerator extensively utilized in the rubber industry. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and its critical role in the vulcanization of both natural and synthetic rubbers. This document outlines detailed experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the vulcanization workflow. While primarily an industrial chemical, this guide also briefly touches upon its toxicological profile. The information is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this important compound.

Chemical Structure and Identification

This compound, commonly known as TBBS or NS, is a sulfenamide (B3320178) accelerator characterized by a benzothiazole (B30560) core structure linked to a tert-butylamino group via a sulfur atom.

Molecular Formula: C₁₁H₁₄N₂S₂[1]

Molecular Weight: 238.37 g/mol [1]

CAS Number: 95-31-8[1]

Synonyms: TBBS, NS, this compound, 2-(tert-Butylaminothio)benzothiazole[1][2]

Physicochemical Properties

TBBS is a pale yellow to tan crystalline powder or granule with a slight, characteristic odor.[3] It is a stable compound under normal storage conditions. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Pale yellow to tan crystalline powder/granules | [3] |

| Melting Point | 105-110 °C | [3] |

| Boiling Point | 344.1 ± 25.0 °C (Predicted) | |

| Density | 1.29 g/cm³ | |

| Solubility | Soluble in benzene, dichloromethane, carbon tetrachloride, ethyl acetate, acetone, ethanol, and gasoline. Insoluble in water. | [3][4] |

| Flash Point | 165 °C | [3] |

Role in Rubber Vulcanization

TBBS is a delayed-action accelerator, a critical characteristic in the rubber industry.[5] This property prevents the premature vulcanization (scorching) of the rubber compound during mixing and processing stages, allowing for safer and more controlled manufacturing.[5] At elevated vulcanization temperatures, TBBS becomes highly active, initiating a rapid and efficient cross-linking of rubber polymers with sulfur.[5] This process enhances the mechanical properties of the rubber, such as tensile strength, elasticity, and durability.[3]

Mechanism of Action in Vulcanization

The vulcanization process accelerated by TBBS is a complex series of chemical reactions. While a detailed kinetic model can be intricate, the general workflow involves the following key stages:

-

Activation: At vulcanization temperatures, TBBS decomposes to form active chemical species.

-

Sulfur Ring Opening: The active species react with elemental sulfur (typically in the form of S₈ rings) to form polysulfidic intermediates.

-

Cross-link Precursor Formation: These polysulfidic intermediates react with the rubber polymer chains to form cross-link precursors.

-

Cross-linking: Finally, stable monosulfidic and polysulfidic cross-links are formed between the polymer chains, resulting in a cured rubber network.

The delayed action is attributed to the initial stability of the S-N bond in the TBBS molecule, which requires a certain activation energy (temperature) to break and initiate the vulcanization cascade.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of TBBS have been patented. A common approach involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) and tert-butylamine. The following is a generalized protocol based on patented methods:

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

tert-Butylamine

-

Oxidizing agent (e.g., sodium hypochlorite (B82951), hydrogen peroxide)

-

Solvent (e.g., water, toluene)

-

Acid and Base for pH adjustment (e.g., sulfuric acid, sodium hydroxide)

Procedure:

-

Preparation of M-Na Salt: In a reaction vessel, 2-mercaptobenzothiazole (MBT) is reacted with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution to form the sodium salt of MBT (M-Na salt).

-

Reaction with tert-Butylamine: tert-Butylamine is added to the reaction mixture.

-

Oxidative Condensation: An oxidizing agent, such as a solution of sodium hypochlorite or hydrogen peroxide, is slowly added to the reaction vessel while maintaining a controlled temperature (typically between 30-50 °C).[6] The addition rate is crucial to control the exothermic reaction and prevent side reactions.

-

Product Isolation: After the reaction is complete, the solid product (TBBS) precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with water to remove unreacted starting materials and salts, and then dried under vacuum at a temperature below 50°C.[2]

Note: The specific molar ratios, reaction times, and temperatures can vary depending on the specific patent and desired yield and purity.

Biological Activity and Toxicology

This compound is primarily an industrial chemical, and as such, there is a lack of research on its interaction with specific biological signaling pathways in the context of drug development. Its toxicological profile has been evaluated for occupational safety.

Toxicological Summary:

-

Skin Sensitization: TBBS is a known skin sensitizer (B1316253) and may cause allergic contact dermatitis upon repeated exposure.[7]

-

Irritation: It can cause mild skin and eye irritation.[7]

-

Acute Toxicity: High-dose oral studies in rats have shown effects on the liver, kidneys, and red blood cells.[7]

Due to the absence of data on specific biological signaling pathway interactions, a corresponding diagram cannot be provided. The primary "pathway" associated with TBBS is its chemical reaction sequence in the industrial vulcanization process.

Visualizations

Logical Workflow of TBBS in Rubber Vulcanization

The following diagram illustrates the simplified logical workflow of this compound as a delayed-action accelerator in the sulfur vulcanization of rubber.

Caption: Logical workflow of TBBS in rubber vulcanization.

Experimental Workflow for TBBS Synthesis

The following diagram outlines a generalized experimental workflow for the synthesis of this compound based on common patented methods.

References

- 1. atamankimya.com [atamankimya.com]

- 2. N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS) - Ataman Kimya [atamanchemicals.com]

- 3. RUBBER ACCELERATOR TBBS (NS) - chembroad [chembroad.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102838561A - Production method of rubber vulcanization accelerator NS (N-tertiary butyl-2-benzothiazole sulfenamide) - Google Patents [patents.google.com]

- 7. N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide | C11H14N2S2 | CID 7230 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of N-tert-Butyl-2-benzothiazolesulfenamide

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber.[1][2] Its synthesis is of significant interest in industrial and research settings. This guide provides a detailed overview of the primary laboratory synthesis method, experimental protocols, and relevant data.

Core Synthesis Pathway: Oxidative Condensation

The most prevalent method for synthesizing this compound involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with tert-butylamine (B42293) in the presence of an oxidizing agent.[3] Sodium hypochlorite (B82951) is a commonly employed oxidant for this transformation.[1][4] The general reaction is illustrated below:

Diagram of the Core Synthesis Pathway

References

An In-depth Technical Guide to the Mechanism of Action of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) as a Vulcanization Accelerator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely utilized delayed-action accelerator in the sulfur vulcanization of rubber. Its popularity stems from a desirable balance of processing safety (scorch delay) and a reasonably fast cure rate. This guide provides a comprehensive overview of the intricate chemical mechanisms underlying the action of TBBS in rubber vulcanization. It details the formation of active sulfurating agents, the role of activators such as zinc oxide and stearic acid, the generation of key intermediates, and the ultimate formation of a crosslinked polymer network. Furthermore, this document outlines the experimental protocols for characterizing the vulcanization process and the resultant network structure, supported by quantitative data and visual representations of the chemical pathways.

Introduction to Sulfenamide (B3320178) Accelerators and TBBS

Sulfenamide accelerators are a class of organic compounds that play a pivotal role in the rubber industry by controlling the kinetics of sulfur vulcanization.[1] TBBS, chemically known as this compound, is a prominent member of this class.[2] The key feature of sulfenamide accelerators is their "delayed action," which provides a crucial processing window where the rubber compound remains in a plastic, unvulcanized state, preventing premature curing or "scorching" during mixing and shaping operations.[3] Once the activation temperature is reached, TBBS facilitates a rapid and efficient crosslinking reaction.[3]

The Core Mechanism of TBBS Action

The vulcanization process accelerated by TBBS is a complex series of chemical reactions that can be broadly categorized into three stages: induction (scorch delay), crosslink formation, and network maturation.

Induction Period and the Role of Activators

During the initial heating of the rubber compound, TBBS does not immediately initiate crosslinking. This delay is attributed to the thermal stability of the S-N bond in the TBBS molecule.[4] The presence of activators, namely zinc oxide (ZnO) and stearic acid, is crucial for the subsequent stages. Stearic acid reacts with zinc oxide to form zinc stearate (B1226849), which is more soluble in the rubber matrix and acts as a homogeneous activator.[2]

The initial steps involve the formation of a complex between the accelerator, zinc ions, and sulfur. This zinc-accelerator complex is a key active intermediate.[5][6]

Formation of the Active Sulfurating Agent

Following the induction period, the TBBS molecule, in the presence of sulfur and the zinc-stearate complex, undergoes a series of reactions to form the active sulfurating agent. This process is believed to involve the following key steps:

-

Homolytic Scission of TBBS: At vulcanization temperatures, the relatively weak S-N bond in TBBS can break, forming a benzothiazolylthiyl radical and a tert-butylaminyl radical.

-

Reaction with Sulfur: The benzothiazolylthiyl radical reacts with elemental sulfur (typically S₈ rings) to form benzothiazolyl polysulfidic radicals.

-

Formation of Benzothiazolyl Disulfide (MBTS): Two benzothiazolylthiyl radicals can combine to form 2,2'-dithiobis(benzothiazole) (B116540) or MBTS. MBTS itself can then react with sulfur to form active sulfurating agents.

-

Formation of the Zinc-Accelerator Complex: The accelerator fragments, along with sulfur, coordinate with the zinc ion from the zinc stearate to form a complex, often depicted as [Zn(MBT)₂(amine)ₓ]. This complex is highly reactive and is considered the primary sulfurating agent.

Crosslink Formation

The active sulfurating agent, a benzothiazolyl polysulfide (Bt-Sₓ-), then reacts with the rubber polymer chains (RH) at the allylic positions (carbon atoms adjacent to a double bond) to form pendent accelerator groups attached to the rubber backbone (R-Sₓ-Bt), releasing a mercaptobenzothiazole (MBT) molecule.[7]

These pendent groups are intermediates and can undergo further reactions:

-

Reaction with another rubber chain: A pendent group on one rubber chain can react with an allylic position on a neighboring rubber chain to form a polysulfidic crosslink (R-Sₓ-R), regenerating a benzothiazolylthiyl radical that can continue the cycle.

-

Desulfuration: The polysulfidic crosslinks can shorten over time by eliminating sulfur atoms, leading to more stable di- and monosulfidic crosslinks. This process is known as network maturation and contributes to the final physical properties of the vulcanizate.

The overall vulcanization mechanism involving TBBS is a complex interplay of radical and ionic reactions, with the zinc complex playing a crucial role in activating the sulfur and directing the crosslinking process.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways in TBBS-accelerated vulcanization.

Figure 1: Overall schematic of TBBS-accelerated vulcanization.

Figure 2: Detailed chemical pathway of TBBS vulcanization.

Quantitative Data Presentation

The performance of TBBS as a vulcanization accelerator is typically evaluated by measuring parameters such as scorch time (tₛ₂), cure time (t₉₀), and cure rate index (CRI). The following tables summarize typical data for TBBS in comparison with other accelerators and the effect of varying vulcanization temperatures.

Table 1: Comparison of Vulcanization Characteristics of Different Accelerators in Natural Rubber (NR) at 150°C

| Accelerator Type | Accelerator | Scorch Time (tₛ₂, min) | Optimum Cure Time (t₉₀, min) | Cure Rate Index (CRI, min⁻¹) |

| Sulfenamide | TBBS | 5.32 | 11.90 | 1.06 |

| Guanidine | DPG | - | - | 0.286 |

| Thiazole | MBT | - | - | 1.176 |

| Thiuram | TMTM | - | - | 3.448 |

Data adapted from a study on NR/CR blends, values for C compound with TBBS.[8]

Table 2: Effect of Temperature on Vulcanization Characteristics of a TBBS-accelerated NR/CR Compound

| Vulcanization Temperature (°C) | Scorch Time (tₛ₂, min) | Optimum Cure Time (t₉₀, min) | Cure Rate Index (CRI, min⁻¹) |

| 140 | 6.20 | 15.00 | 0.532 |

| 150 | 5.32 | 11.90 | 1.190 |

| 160 | 4.15 | 9.80 | 1.064 |

Data adapted from a study on NR/CR blends.[8]

Experimental Protocols

Characterization of Vulcanization Kinetics using an Oscillating Die Rheometer (ODR)

This protocol is based on the principles outlined in ASTM D5289.[9][10]

Objective: To determine the vulcanization characteristics (scorch time, cure time, torque values) of a rubber compound.

Apparatus: Oscillating Die Rheometer (ODR) or Moving Die Rheometer (MDR).

Procedure:

-

Sample Preparation: Prepare a rubber compound containing the polymer, TBBS, sulfur, activators, and other ingredients by mixing on a two-roll mill or in an internal mixer. Take a sample of the uncured compound (typically 5-8 grams).[2]

-

Instrument Setup:

-

Set the test temperature (e.g., 150°C, 160°C, or 170°C).

-

Set the oscillation frequency (e.g., 1.67 Hz) and amplitude (e.g., ±0.5°).

-

Allow the instrument to reach thermal equilibrium.

-

-

Test Execution:

-

Place the rubber sample in the die cavity of the rheometer.

-

Close the dies to seal the cavity under pressure.

-

Start the test. The instrument will oscillate one of the dies and measure the torque required to do so as a function of time.

-

-

Data Acquisition: The instrument's software will generate a rheometer curve (torque vs. time). From this curve, the following parameters are determined:

-

ML (Minimum Torque): The lowest torque value, representing the viscosity of the uncured compound.

-

MH (Maximum Torque): The highest torque value, indicative of the stiffness and crosslink density of the fully cured compound.

-

tₛ₂ (Scorch Time): The time required for the torque to rise by 2 dN·m above ML.

-

t₉₀ (Optimum Cure Time): The time required to reach 90% of the maximum torque (ML + 0.9 * (MH - ML)).

-

Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - tₛ₂).

-

Figure 3: Experimental workflow for rheometer testing.

Determination of Crosslink Density by the Equilibrium Swelling Method

This protocol is based on the principles of the Flory-Rehner theory.[11]

Objective: To determine the crosslink density of a vulcanized rubber sample.

Materials:

-

Vulcanized rubber sample of known weight.

-

A good solvent for the rubber (e.g., toluene (B28343) for natural rubber).

-

Beaker or vial with a lid.

-

Analytical balance.

-

Oven.

Procedure:

-

Sample Preparation: Cut a small piece of the vulcanized rubber (approximately 0.2 g) and accurately weigh it (W₁).

-

Swelling:

-

Place the sample in a beaker or vial and add a sufficient amount of the chosen solvent to completely immerse it.

-

Seal the container to prevent solvent evaporation.

-

Allow the sample to swell at room temperature in the dark for an extended period (typically 24-72 hours) to reach equilibrium swelling.[3]

-

-

Measurement of Swollen Weight:

-

Carefully remove the swollen sample from the solvent.

-

Quickly blot the surface with filter paper to remove excess solvent.

-

Immediately weigh the swollen sample (W₂).

-

-

Measurement of Dry Weight:

-

Place the swollen sample in an oven at a temperature below the degradation temperature of the rubber (e.g., 60-80°C) until all the solvent has evaporated and a constant weight is achieved.

-

Cool the dried sample in a desiccator and weigh it (W₃). This weight should be very close to the initial weight (W₁).

-

-

Calculation:

-

The volume fraction of rubber in the swollen gel (Vᵣ) is calculated using the following equation: Vᵣ = (W₃ / ρᵣ) / [(W₃ / ρᵣ) + ((W₂ - W₃) / ρₛ)] where ρᵣ is the density of the rubber and ρₛ is the density of the solvent.

-

The crosslink density (ν) can then be calculated using the Flory-Rehner equation: ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)] where χ is the Flory-Huggins polymer-solvent interaction parameter and Vₛ is the molar volume of the solvent.

-

Figure 4: Workflow for crosslink density determination.

Conclusion

The mechanism of action of this compound (TBBS) as a vulcanization accelerator is a sophisticated process involving a cascade of chemical reactions. Its delayed-action characteristic, a result of the thermal stability of its S-N bond, provides essential processing safety. The subsequent formation of a zinc-accelerator complex leads to an efficient generation of active sulfurating species, which then react with the rubber polymer to form a robust, crosslinked network. The final properties of the vulcanizate are a direct consequence of the density and type of these crosslinks. Understanding this intricate mechanism, coupled with standardized experimental evaluation, is paramount for the rational design and optimization of rubber compounds for a wide array of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. iupac.org [iupac.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lusida.com [lusida.com]

- 8. media.neliti.com [media.neliti.com]

- 9. labsinus.com [labsinus.com]

- 10. qualitest.ae [qualitest.ae]

- 11. pubs.acs.org [pubs.acs.org]

Thermal Decomposition of N-tert-Butyl-2-benzothiazolesulfenamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its thermal stability is a critical factor in both its application in rubber processing and in ensuring safety during its handling and storage. This technical guide provides an overview of the known thermal decomposition products of TBBS, based on available scientific literature and safety data.

Disclaimer: Detailed, in-depth technical data, including comprehensive quantitative analysis of decomposition products and specific experimental protocols for the thermal decomposition of this compound, are not extensively available in the public domain. This guide summarizes the currently accessible information.

General Thermal Decomposition Characteristics

The thermal decomposition of this compound is an exothermic process that yields a range of gaseous products. The decomposition is understood to occur in stages as the temperature increases.

Decomposition Temperatures

Thermogravimetric and differential scanning calorimetry (TG-DSC) analyses have identified several key temperature points for the thermal decomposition of TBBS. One study identified three exothermic peaks at 117.4 °C, 269.2 °C, and 373.7 °C . These peaks are attributed to a transition phase and subsequent decomposition phases of the molecule. The initial dissociation of sulfenamide (B3320178) accelerators can begin at temperatures as low as 120°C, with 140°C considered a critical temperature in rubber mixing processes.

General Decomposition Products

Safety data sheets consistently report the following hazardous decomposition products resulting from the thermal breakdown of TBBS:

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO2)

-

Nitrogen Oxides (NOx)

-

Sulfur Oxides (SOx)

Under conditions of accidental release and hydrolysis, TBBS is known to break down into mercaptobenzothiazole, di(benzothiazoyl-2)disulfide, t-butylamine, and benzothiazole. While these are hydrolysis and not direct thermal decomposition products in a dry environment, they indicate potential breakdown pathways of the parent molecule.

Postulated Decomposition Pathways

Caption: A generalized, hypothetical pathway for the thermal decomposition of TBBS.

Quantitative Data on Thermal Decomposition Products

A comprehensive, tabulated summary of quantitative data for the thermal decomposition products of TBBS is not available in the reviewed literature. To generate such data, detailed experimental studies employing techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required.

| Temperature (°C) | Decomposition Product | Yield (%) | Analytical Method | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 1: Quantitative Thermal Decomposition Products of TBBS (Data Not Available)

Experimental Protocols for Thermal Decomposition Analysis

Detailed experimental protocols for the thermal decomposition of TBBS are not explicitly published. However, a general workflow for such an analysis can be outlined based on standard analytical techniques for thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures of decomposition and the associated mass loss and thermal effects (exothermic or endothermic).

-

Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

-

Sample Preparation: A small, accurately weighed sample of TBBS (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air, Oxygen) at a controlled flow rate.

-

Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied over a defined temperature range (e.g., ambient to 800 °C).

-

-

Data Analysis: The TGA curve provides information on mass loss as a function of temperature, while the DSC curve indicates the temperatures of thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the specific chemical compounds produced during the thermal decomposition of TBBS.

-

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of TBBS is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

GC Separation: The volatile decomposition products are separated on a capillary GC column.

-

MS Detection: The separated compounds are identified by their mass spectra.

-

-

Data Analysis: The mass spectrum of each chromatographic peak is compared to spectral libraries for positive identification of the decomposition products.

Caption: A workflow for the thermal analysis of TBBS.

Conclusion

The thermal decomposition of this compound is a complex process that is not yet fully characterized in publicly available scientific literature. While the general decomposition products are known from safety data, and key decomposition temperatures have been identified, a detailed mechanistic understanding and quantitative data on the product distribution are lacking. Further research utilizing advanced analytical techniques such as Py-GC-MS and in-situ spectroscopic methods would be invaluable for a more complete understanding of the thermal degradation of this important industrial chemical. This would not only enhance its safe handling and use but also provide insights into the vulcanization process where its controlled decomposition is desirable.

Spectroscopic analysis of N-tert-Butyl-2-benzothiazolesulfenamide (FTIR, UV-Vis, NMR)

Introduction

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its molecular structure, comprising a benzothiazole (B30560) core linked to a tert-butylamino group via a sulfur atom, dictates its chemical reactivity and physical properties. A thorough spectroscopic characterization is essential for quality control, reaction monitoring, and understanding its mechanism of action. This technical guide provides an in-depth overview of the analysis of TBBS using Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, intended for researchers, scientists, and professionals in drug development and materials science.

While specific experimental data for TBBS is available for UV-Vis spectroscopy, detailed published data for FTIR and NMR is less accessible. This guide will present the known UV-Vis data and provide a predictive analysis for FTIR and NMR based on the known molecular structure and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of TBBS (C₁₁H₁₄N₂S₂) contains several key functional groups that give rise to characteristic spectroscopic signals:

-

Benzothiazole Ring: A bicyclic aromatic system containing nitrogen and sulfur.

-

tert-Butyl Group: A bulky aliphatic group providing a distinct set of proton and carbon signals.

-

Sulfenamide Linkage (-S-N-): The core functional group connecting the benzothiazole and tert-butyl moieties.

-

Amine Proton (N-H): A proton attached to the nitrogen atom.

The logical workflow for a comprehensive spectroscopic analysis involves using each technique to probe different aspects of the molecule, with the collective data confirming the structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For TBBS, FTIR is used to confirm the presence of the aromatic ring, the aliphatic tert-butyl group, and the N-H bond.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3300 - 3400 | N-H Stretch | Secondary Amine | Medium |

| ~3050 - 3100 | Aromatic C-H Stretch | Benzothiazole Ring | Medium |

| ~2960 - 2980 | Asymmetric CH₃ Stretch | tert-Butyl Group | Strong |

| ~2870 | Symmetric CH₃ Stretch | tert-Butyl Group | Medium |

| ~1600 - 1640 | C=N Stretch | Benzothiazole Ring | Medium |

| ~1450 - 1580 | C=C Aromatic Ring Stretch | Benzothiazole Ring | Medium |

| ~1365 - 1390 | CH₃ Bending (umbrella mode) | tert-Butyl Group | Strong |

| ~1230 | C-N Stretch | Amine | Medium |

| ~690 - 770 | Aromatic C-H Bending | Benzothiazole Ring | Strong |

| ~650 - 700 | C-S Stretch | Thiazole Ring | Weak |

Experimental Protocol (FTIR)

Method: Attenuated Total Reflectance (ATR) This is a common and simple method for solid samples.

-

Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

-

Background Scan: Record a background spectrum of the clean ATR crystal. This accounts for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

-

Sample Application: Place a small amount of powdered TBBS sample directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the benzothiazole ring in TBBS, exhibit characteristic absorptions in the UV-Vis range.

Experimental UV-Vis Spectral Data

Experimental analysis of TBBS has identified three distinct absorption peaks.[1] These absorptions are attributed to n→σ, π→π, and n→π* electronic transitions within the molecule.[1]

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| 228.3 | Data not available | n → σ | Non-bonding electrons on N, S |

| 281.5 | Data not available | π → π | Benzothiazole conjugated system |

| 298.3 | Data not available | n → π* | Non-bonding electrons and π-system |

Experimental Protocol (UV-Vis)

-

Solvent Selection: Choose a UV-transparent solvent in which TBBS is soluble, such as ethanol (B145695) or cyclohexane.

-

Solution Preparation: Prepare a stock solution of TBBS of known concentration. Perform serial dilutions to obtain a series of standard solutions with concentrations that will yield absorbance values in the optimal range (0.1 - 1.0 AU).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank). This corrects for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with the TBBS sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine molar absorptivity or unknown concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Predicted NMR Spectral Data

Detailed experimental NMR data for TBBS is not consistently available in published literature. However, a predictive analysis based on the molecular structure can provide expected chemical shifts (δ) and signal multiplicities.

¹H NMR (Proton NMR) - Predicted Data

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 8.0 | Multiplet | 2H | Aromatic Protons (H-4, H-7) |

| ~7.2 - 7.5 | Multiplet | 2H | Aromatic Protons (H-5, H-6) |

| ~4.5 - 5.5 | Broad Singlet | 1H | N-H Proton (exchangeable) |

| ~1.3 - 1.5 | Singlet | 9H | -C(CH₃)₃ Protons (tert-Butyl) |

¹³C NMR (Carbon NMR) - Predicted Data

| Predicted δ (ppm) | Assignment |

| ~165 - 170 | C2 (Benzothiazole, C=N-S) |

| ~153 | C7a (Benzothiazole, bridgehead) |

| ~135 | C3a (Benzothiazole, bridgehead) |

| ~126 | C5 (Benzothiazole, aromatic CH) |

| ~124 | C6 (Benzothiazole, aromatic CH) |

| ~122 | C4 (Benzothiazole, aromatic CH) |

| ~121 | C7 (Benzothiazole, aromatic CH) |

| ~55 - 60 | Quaternary Carbon of tert-Butyl (-C (CH₃)₃) |

| ~30 - 32 | Methyl Carbons of tert-Butyl (-C(CH₃ )₃) |

The logical relationship between different spectroscopic data points is crucial for confirming the final structure.

Experimental Protocol (NMR)

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves TBBS. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.

-

Sample Preparation: Accurately weigh 5-10 mg of the TBBS sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Shimming and Tuning: The instrument operator will tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity, which is critical for high-resolution spectra.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration (for ¹H NMR).

Conclusion

The comprehensive spectroscopic analysis of this compound using FTIR, UV-Vis, and NMR spectroscopy provides a complete picture of its molecular structure. UV-Vis spectroscopy confirms the presence of the conjugated benzothiazole system. FTIR identifies the key functional groups, including the amine, aromatic ring, and aliphatic moieties. Finally, NMR spectroscopy, through the combined analysis of ¹H and ¹³C spectra, elucidates the precise connectivity and chemical environment of every atom in the molecule. Together, these techniques form an indispensable toolkit for the verification, quality control, and detailed study of this important industrial chemical.

References

Solubility of N-tert-Butyl-2-benzothiazolesulfenamide in various organic solvents

An In-depth Technical Guide to the Solubility of N-tert-Butyl-2-benzothiazolesulfenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its solubility in various organic solvents is a critical parameter for its application in industrial processes, enabling efficient mixing and reaction kinetics. This technical guide provides a comprehensive overview of the solubility of TBBS in a range of organic solvents, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.

Introduction

This compound, with the chemical formula C₁₁H₁₄N₂S₂, is a post-vulcanization accelerator that provides a good balance between scorch safety and cure rate.[1] Understanding its solubility is paramount for optimizing its use in various formulations. This guide synthesizes available data to provide a clear and concise reference for professionals working with this compound. TBBS is sparingly soluble in water but readily dissolves in many common organic solvents.[2]

Solubility Data

The solubility of TBBS has been quantitatively determined in several pure and binary solvent systems. The following tables summarize the mole fraction solubility (x) of TBBS at various temperatures.

Table 1: Solubility of TBBS in Pure Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 273.2 - 313.2 | Data not explicitly provided in snippets |

| Ethanol (B145695) | 273.2 - 313.2 | Data not explicitly provided in snippets |

| Toluene (B28343) | 273.2 - 313.2 | Data not explicitly provided in snippets |

| 2-Propanol | 273.2 - 313.2 | Data not explicitly provided in snippets |

| 1-Butanol (B46404) | 273.2 - 313.2 | Data not explicitly provided in snippets |

| tert-Butylamine (B42293) | 273.2 - 313.2 | Data not explicitly provided in snippets |

| tert-Butylamine | 318.2 - 343.2 | Data not explicitly provided in snippets |

Note: While the specific mole fraction values were not available in the provided search snippets, it is stated that the solubility of TBBS in these six pure solvents follows the order: tert-butylamine > toluene > 1-butanol > ethanol > 2-propanol > methanol.

Table 2: Qualitative Solubility of TBBS

| Solvent | Solubility |

| Acetone | Soluble[2] |

| Benzene | Soluble[2] |

| Dichloromethane | Soluble[3] |

| Carbon Tetrachloride | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| Ethanol | Soluble[3] |

| Gasoline | Soluble[3] |

| Water | Sparingly Soluble[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of TBBS solubility.

Gravimetric Method for Solubility Determination

This method is a precise technique for determining the solubility of a solid in a liquid by measuring the mass of the solute dissolved in a known mass of the solvent at a specific temperature.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature bath (e.g., water bath)

-

Isothermal jacketed glass vessel

-

Magnetic stirrer

-

Filtration unit (e.g., syringe with a filter)

-

Drying oven

-

This compound (solute)

-

Organic solvent

Procedure:

-

An excess amount of TBBS is added to a known mass of the solvent in the isothermal jacketed glass vessel.

-

The vessel is placed in the constant temperature bath, and the solution is continuously stirred to ensure equilibrium is reached. The temperature is maintained with an accuracy of ±0.1 K.

-

After a sufficient time to reach equilibrium (typically several hours), the stirring is stopped, and the solution is allowed to stand for at least 2 hours to allow any undissolved solid to settle.

-

A sample of the supernatant saturated solution is withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.

-

The mass of the syringe with the solution is recorded.

-

The collected solution is then transferred to a pre-weighed container and dried in an oven at an appropriate temperature until a constant mass is achieved.

-

The mass of the dissolved TBBS is determined by subtracting the mass of the empty container from the mass of the container with the dried solute.

-

The mass of the solvent is calculated by subtracting the mass of the dissolved TBBS from the total mass of the solution sample.

-

The mole fraction solubility is then calculated from the masses and molar masses of the solute and solvent.[4][5]

Turbidity Method for High-Temperature Solubility Determination

This method is particularly useful for determining the solubility of a compound at elevated temperatures and is based on observing the temperature at which a solution of a known concentration becomes clear upon heating or turbid upon cooling.

Apparatus and Materials:

-

Laser-assisted turbidity measurement apparatus or a spectrophotometer capable of measuring turbidity.

-

Sealed glass vessel or cuvette

-

Magnetic stirrer and heating/cooling system

-

Temperature probe

-

This compound (solute)

-

Organic solvent

Procedure:

-

A known mass of TBBS and a known mass of the solvent are added to the sealed glass vessel.

-

The vessel is placed in the apparatus, and the solution is stirred and slowly heated.

-

The turbidity of the solution is continuously monitored as the temperature increases.

-

The temperature at which the solution becomes clear (the turbidity drops to a minimum) is recorded as the saturation temperature for that specific concentration.

-

The experiment is repeated with different known concentrations of TBBS to obtain a solubility curve as a function of temperature.

-

Alternatively, for kinetic solubility, a concentrated stock solution of the compound in a solvent like DMSO is serially diluted into the aqueous buffer, and the turbidity is measured at a specific wavelength (e.g., 620 nm) after a set incubation time.[6][7][8]

Visualizations

Synthesis of this compound

The synthesis of TBBS typically involves the reaction of 2-mercaptobenzothiazole (B37678) (MBT) or its sodium salt with tert-butylamine in the presence of an oxidizing agent.[2][3]

Caption: Synthesis of this compound.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in determining the solubility of TBBS using the gravimetric method.

References

- 1. researchgate.net [researchgate.net]

- 2. atamankimya.com [atamankimya.com]

- 3. N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS) - Ataman Kimya [atamanchemicals.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. rheolution.com [rheolution.com]

- 7. evotec.com [evotec.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of N-tert-Butyl-2-benzothiazolesulfenamide: A Crystallographic Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystalline structure of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), a widely used accelerator in the rubber industry. The information presented herein is crucial for researchers, scientists, and professionals in drug development and materials science, offering a detailed look into the compound's solid-state conformation as determined by single-crystal X-ray diffraction (XRD) analysis.

Introduction

This compound, with the chemical formula C₁₁H₁₄N₂S₂, is a key sulfenamide (B3320178) accelerator in the vulcanization of rubber. Its efficacy and performance are intrinsically linked to its molecular and supramolecular structure. Understanding the precise three-dimensional arrangement of atoms in its crystalline form is paramount for quality control, process optimization, and the development of new materials with tailored properties. This document summarizes the crystallographic data obtained from single-crystal XRD studies, offering a foundational resource for further research and application.

Crystallographic Data Summary

The crystalline structure of this compound has been elucidated by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This data provides a quantitative description of the unit cell and the arrangement of molecules within the crystal lattice.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₁H₁₄N₂S₂ |

| Formula Weight | 238.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a | 10.165(3) Å |

| b | 7.648(2) Å |

| c | 10.329(3) Å |

| α | 90° |

| β | 106.01(2)° |

| γ | 90° |

| Volume | 772.5(4) ų |

| Z | 2 |

Data sourced from the Crystallography Open Database, entry 2000240.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystalline structure of this compound involves a standardized workflow. The following provides a detailed methodology typical for such an analysis.

1. Crystal Growth:

-

Single crystals of this compound suitable for XRD analysis are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone).

-

The solution is left undisturbed in a vibration-free environment to allow for the formation of well-ordered crystals.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential degradation.

-

X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

To aid in the understanding of the experimental process and the resulting molecular structure, the following diagrams are provided.

Caption: Experimental workflow for the XRD analysis of this compound.

Caption: Molecular structure of this compound with atom labeling.

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS): A Comprehensive Technical Review

CAS Number: 95-31-8

This technical guide provides an in-depth overview of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), a primary accelerator extensively utilized in the rubber industry. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed scientific data, experimental protocols, and visual representations of its synthesis and application.

Core Scientific Data

This compound, with the CAS number 95-31-8, is a delayed-action accelerator critical for the vulcanization of natural and synthetic rubbers.[1][2][3] Its primary function is to expedite the cross-linking of rubber polymers, thereby enhancing the mechanical strength, durability, and elasticity of the final product.[2][4]

Physical and Chemical Properties

TBBS is a light yellow or beige powder or granule with a characteristic odor.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂S₂ | [1][2][5] |

| Molecular Weight | 238.37 g/mol | [1][2][5] |

| Melting Point | 105 - 110 °C | [1][5][6] |

| Boiling Point | 344.1 ± 25.0 °C (Predicted) | [1][5] |

| Density | 1.29 g/cm³ | [1][7] |

| Flash Point | 165 °C / 329 °F | [6][7] |

| Solubility | Soluble in benzene, dichloromethane, carbon tetrachloride, ethyl acetate, acetone, ethanol, and gasoline. Insoluble in water. | [1][2][3] |

| Vapor Pressure | 0 Pa at 25°C | [1] |

Identification and Nomenclature

| Identifier Type | Value |

| CAS Number | 95-31-8 |

| EC Number | 202-409-1 |

| IUPAC Name | N-(tert-Butyl)-1,3-benzothiazole-2-sulfenamide |

| Synonyms | TBBS, Accel BNS, Santocure NS, Vulkacit NZ, 2-(tert-Butylaminothio)benzothiazole |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of TBBS involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with tert-butylamine (B42293).[1] A representative laboratory-scale protocol is detailed below.

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

tert-Butylamine

-

Sodium hypochlorite (B82951) solution (e.g., 15%)

-

Sulfuric acid solution (e.g., 25%)

-

Sodium hydroxide (B78521) solution (for neutralization, if necessary)

-

Organic solvent (e.g., toluene)

-

Deionized water

Procedure:

-

Prepare a sodium salt solution of 2-mercaptobenzothiazole (accelerator M).

-

Slowly add 0.75 mol of tert-butylamine to 0.5 mol of the 13% accelerator M sodium salt solution.[1]

-

After 30 minutes, add 0.36 mol of a 25% sulfuric acid solution.[1]

-

Allow the reaction to proceed at 45-50 °C for 30 minutes.[1]

-

Over a period of 2 hours, add 0.6 mol of a 15% sodium hypochlorite solution.[1]

-

Cool the reaction mixture.

-

Filter the resulting solid product.

-

Wash the product with water to remove any unreacted starting materials and salts.

-

Dry the purified this compound product below 50°C.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Stability and Reactivity Profile of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely utilized delayed-action accelerator in the rubber industry, prized for its ability to provide a scorch delay during processing followed by a rapid vulcanization rate.[1] This guide provides a comprehensive overview of the stability and reactivity profile of TBBS, critical for its effective and safe use in various applications. The document details its thermal and hydrolytic stability, decomposition pathways, and reactivity with common chemical agents. Detailed experimental protocols for thermal analysis and chromatographic separation are provided to enable researchers to conduct their own assessments.

Physicochemical Properties

This compound is a pale yellow to tan crystalline powder.[2] It is sparingly soluble in water but readily dissolves in organic solvents such as acetone (B3395972) and benzene.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄N₂S₂ | [3] |

| Molecular Weight | 238.37 g/mol | [2][3] |

| CAS Number | 95-31-8 | [2][3] |

| Melting Point | 108 °C | [4] |

Stability Profile

Thermal Stability

TBBS exhibits high thermal stability, a key factor in its function as a delayed-action accelerator.[5] Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides quantitative data on its decomposition behavior.

3.1.1 Differential Scanning Calorimetry (DSC) Data

A DSC analysis of TBBS reveals a complex thermal profile with multiple thermal events. An initial endothermic peak is observed around 53.3 °C, which is attributed to the oxidation of any residual tert-butylamine (B42293) impurity.[6] This is followed by a series of exothermic peaks at approximately 117.4 °C, 269.2 °C, and 373.7 °C, corresponding to a phase transition and subsequent decomposition stages.[6]

| Thermal Event | Temperature (°C) | Description |

| Endothermic Peak | 53.3 | Oxidation of tert-butylamine impurity[6] |

| Exothermic Peak 1 | 117.4 | Phase Transition[6] |

| Exothermic Peak 2 | 269.2 | Decomposition[6] |

| Exothermic Peak 3 | 373.7 | Decomposition[6] |

3.1.2 Thermogravimetric Analysis (TGA) Data

Hydrolytic Stability

Sulfenamides, including TBBS, are susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of secondary benzothiazolylcarbamates in basic media is known to proceed via an E1cB mechanism.[7] In acidic conditions, the reaction is also catalyzed.[7] The primary products of TBBS hydrolysis are expected to be 2-mercaptobenzothiazole (B37678) (MBT) and tert-butylamine. The rate of hydrolysis is dependent on pH and temperature.

Reactivity Profile

Vulcanization Chemistry

The primary application of TBBS is as a delayed-action accelerator in the sulfur vulcanization of rubber.[8] The vulcanization process is a complex series of chemical reactions that lead to the formation of cross-links between polymer chains, imparting strength and elasticity to the rubber.

The mechanism of TBBS-accelerated vulcanization can be summarized in the following stages:

-

Activation: At vulcanization temperatures, TBBS, in the presence of activators like zinc oxide and stearic acid, forms an active accelerator complex.

-

Sulfur Ring Opening: The active complex reacts with elemental sulfur (S₈) to form polysulfidic intermediates.

-

Cross-link Precursor Formation: These polysulfidic intermediates react with the rubber polymer chains to form pendent accelerator groups with attached sulfur chains.

-

Cross-link Formation: The pendent groups on different polymer chains react with each other to form stable mono-, di-, and polysulfidic cross-links.

Reactivity with Other Chemical Agents

-

Acids: TBBS reacts with acids, leading to the cleavage of the sulfenamide (B3320178) bond and the formation of 2-mercaptobenzothiazole and the corresponding amine salt.

-

Bases: In the presence of strong bases, TBBS can undergo hydrolysis as previously described.

-

Oxidizing Agents: Strong oxidizing agents, such as potassium permanganate (B83412), can oxidize the sulfur atoms in the TBBS molecule, leading to a variety of oxidation products.[9] The benzothiazole (B30560) ring itself can also be susceptible to oxidation under harsh conditions.

-

Reducing Agents: Mild reducing agents like sodium borohydride (B1222165) are not expected to readily react with the sulfenamide bond under normal conditions.[10] However, stronger reducing agents could potentially cleave the S-N bond.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of TBBS using a thermogravimetric analyzer.

5.1.1 Instrumentation

-

Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

-

Inert gas supply (e.g., Nitrogen, 99.999% purity).

-

TGA sample pans (e.g., platinum or alumina).

-

Microbalance for accurate sample weighing.

5.1.2 Experimental Procedure

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground TBBS powder into a tared TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition and the temperatures at which significant mass loss events occur.

Differential Scanning Calorimetry (DSC)

This protocol provides a method for determining the melting point, phase transitions, and decomposition energetics of TBBS.

5.2.1 Instrumentation

-

Differential Scanning Calorimeter (DSC) with a suitable cooling accessory.

-

Inert gas supply (e.g., Nitrogen, 99.999% purity).

-

Aluminum DSC pans and lids.

-

Crimper for sealing DSC pans.

-

Microbalance.

5.2.2 Experimental Procedure

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground TBBS into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C for 5 minutes.

-

Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point from the peak of the endothermic transition.

-

Integrate the areas of any endothermic or exothermic peaks to determine the enthalpy changes (ΔH).

-

High-Performance Liquid Chromatography (HPLC) for Degradation Products

This protocol describes a general reversed-phase HPLC method for the separation and analysis of TBBS and its potential degradation products, such as 2-mercaptobenzothiazole (MBT).

5.3.1 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Data acquisition and processing software.

-

Analytical balance, volumetric flasks, and pipettes.

5.3.2 Reagents and Mobile Phase

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid (analytical grade).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid to adjust the pH (e.g., to pH 3). The exact ratio may need to be optimized.[1]

5.3.3 Experimental Procedure

-

Standard Preparation: Prepare a stock solution of TBBS in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase. If available, prepare standards of potential degradation products (e.g., MBT).

-

Sample Preparation: For stability studies, subject TBBS to desired stress conditions (e.g., acid/base hydrolysis, oxidation). Neutralize the samples if necessary and dilute with the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with phosphoric acid to pH 3.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of TBBS).[11]

-

Column Temperature: 30°C.

-

-

Analysis: Inject the standards and samples and record the chromatograms.

-

Data Analysis: Identify and quantify TBBS and its degradation products by comparing their retention times and peak areas with those of the standards.

Conclusion

This compound is a thermally stable compound with a well-defined, albeit complex, decomposition profile. Its reactivity is dominated by the chemistry of the sulfenamide bond, which is central to its function in rubber vulcanization and its susceptibility to hydrolysis. The provided data and experimental protocols offer a robust framework for researchers and professionals to understand and further investigate the stability and reactivity of this important industrial chemical. A thorough understanding of these properties is essential for optimizing its performance in rubber formulations and ensuring safe handling and processing.

References

- 1. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. atamankimya.com [atamankimya.com]

- 3. 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]

- 4. qualitest.ae [qualitest.ae]

- 5. researchgate.net [researchgate.net]

- 6. [Study on the Preparation of N-Tert-Butylbenzothiazole-2-Sulphenamide and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lusida.com [lusida.com]

- 9. Highly efficient redox reaction between potassium permanganate and 3,3′,5,5′-tetramethylbenzidine for application in hydrogen peroxide based colorimetric assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium Borohydride [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) in Rubber Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its quantification in rubber compounds is crucial for quality control, formulation optimization, and ensuring the safety and performance of the final rubber products. This document provides detailed application notes and experimental protocols for the quantitative analysis of TBBS in rubber matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible analytical technique.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a reliable and precise method for the quantification of TBBS. The principle involves extracting TBBS from the rubber matrix using a suitable solvent, followed by separation and quantification using a liquid chromatograph equipped with a UV detector.

Experimental Workflow

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol describes the extraction of TBBS from a vulcanized rubber compound.

Materials:

-

Vulcanized rubber sample containing TBBS

-

Acetonitrile (B52724) (HPLC grade)

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh approximately 0.5 g of the finely cut or cryo-ground rubber sample into a 50 mL volumetric flask.

-

Add 25 mL of acetonitrile to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.

-

Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.

-

Transfer a portion of the extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

This protocol outlines the chromatographic conditions for the quantification of TBBS.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile : Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| UV Detection | 280 nm |

| Run Time | Approximately 10 minutes |

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the filtered sample extract into the HPLC system.

-

Record the chromatogram and identify the peak corresponding to TBBS based on its retention time, which should be determined by running a standard solution of TBBS.

-

Quantify the peak area of TBBS.

Calibration

A calibration curve is necessary to determine the concentration of TBBS in the sample extracts.

Procedure:

-

Prepare a stock standard solution of TBBS (e.g., 100 µg/mL) in acetonitrile.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of TBBS in the sample extracts (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Inject each calibration standard into the HPLC system under the same conditions as the samples.

-

Construct a calibration curve by plotting the peak area of TBBS against the corresponding concentration.

-